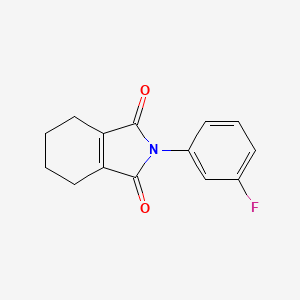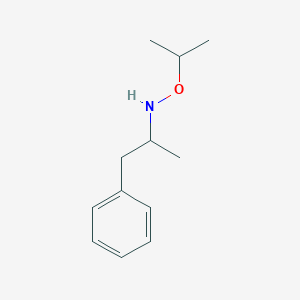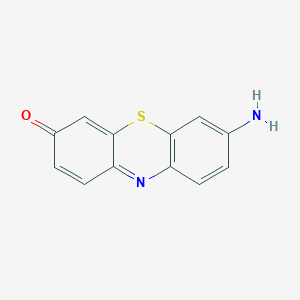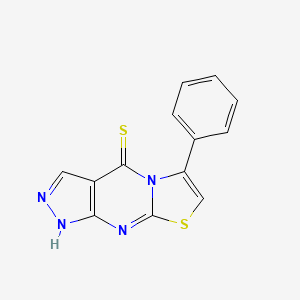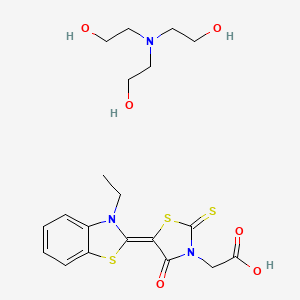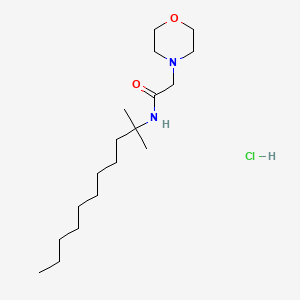
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an indolium core and a tetrachlorozincate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate typically involves multiple steps. The initial step often includes the preparation of the indolium core, followed by the introduction of the ethoxyethyl and ethylamino groups. The final step involves the formation of the tetrachlorozincate anion through a reaction with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the final product’s properties.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Aplicaciones Científicas De Investigación
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism by which Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another complex organic compound with similar applications in industry and research.
Bis(2-ethoxyethyl) phthalate: Known for its use as a plasticizer and in various industrial applications.
Uniqueness
What sets Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate apart is its unique combination of functional groups and its potential applications in both biological and industrial fields. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
85455-55-6 |
|---|---|
Fórmula molecular |
C52H70Cl4N4O2Zn |
Peso molecular |
990.3 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C26H35N2O.4ClH.Zn/c2*1-7-28(17-18-29-8-2)22-15-13-21(20(3)19-22)14-16-25-26(4,5)23-11-9-10-12-24(23)27(25)6;;;;;/h2*9-16,19H,7-8,17-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
PNKCALRXYHCYSH-UHFFFAOYSA-J |
SMILES isomérico |
CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canónico |
CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


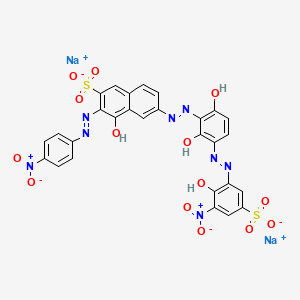
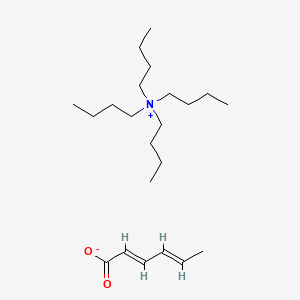
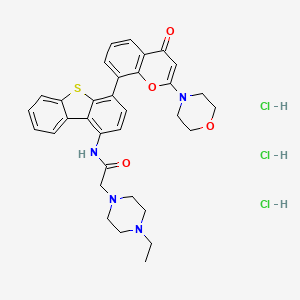
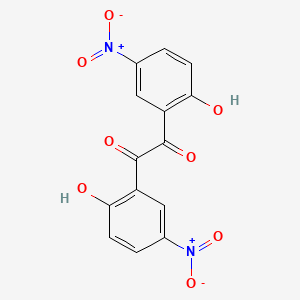
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
